molecular formula C16H14ClN3O3S B564965 Dehydro Indapamide-d3 CAS No. 1185057-48-0

Dehydro Indapamide-d3

Cat. No.: B564965
CAS No.: 1185057-48-0
M. Wt: 366.834
InChI Key: LWCDXWWLUHMMJI-FIBGUPNXSA-N
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Description

Dehydro Indapamide-d3 is a deuterium-labeled analogue of Dehydro Indapamide, which is a metabolite of Indapamide. Indapamide is a thiazide-like diuretic drug commonly used in the treatment of hypertension and decompensated heart failure . The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.

Scientific Research Applications

Dehydro Indapamide-d3 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:

Mechanism of Action

Target of Action

Dehydro Indapamide-d3, a derivative of Indapamide, primarily targets Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining acid-base balance in the body .

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the body’s fluid balance and electrolyte levels . This interaction can result in diuresis, or increased urine production, which helps lower blood pressure .

Biochemical Pathways

this compound is thought to be involved in the dehydrogenation pathway by cytochromes P450 . This pathway is crucial for the metabolism of various substances in the body . The downstream effects of this pathway can influence the body’s fluid and electrolyte balance, potentially impacting blood pressure regulation .

Pharmacokinetics

It is known that indapamide, the parent compound, is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations seen 1-2 hours after dosing . It is extensively metabolized in the liver and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure. This is achieved through its diuretic effect, which leads to increased urine production and decreased fluid volume in the body . This can help manage conditions like hypertension and edema due to congestive heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s health status, diet, and other medications they may be taking. For instance, certain foods or drugs may interact with this compound, potentially altering its effectiveness . Furthermore, factors such as temperature and pH could impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydro Indapamide-d3 is synthesized through the oxidation of Indapamide. The oxidation can be catalyzed by either manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone. For the manganese dioxide-catalyzed reaction, 200 mg of Indapamide is dissolved in 30 mL of acetone, and 1 g of manganese dioxide is added to the solution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling requires specialized facilities to incorporate deuterium atoms accurately.

Chemical Reactions Analysis

Types of Reactions: Dehydro Indapamide-d3 undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its synthesis.

    Reduction: Potential reduction reactions to revert to Indapamide.

    Substitution: Possible substitution reactions involving the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone in acetone.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides for sulfonamide substitution.

Major Products:

    Oxidation: this compound.

    Reduction: Indapamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Indapamide: The parent compound, used as a diuretic.

    Hydroxyindapamide: Another metabolite with similar antioxidant activity.

    Chlorothiazide: A thiazide diuretic with a similar mechanism of action.

Uniqueness: Dehydro Indapamide-d3 is unique due to its deuterium labeling, which provides advantages in research applications by allowing precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both academic and industrial research settings.

Properties

IUPAC Name

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCDXWWLUHMMJI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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